molecular formula C9H8ClFO2 B2366952 Methyl 3-(chloromethyl)-5-fluorobenzoate CAS No. 1338563-83-9

Methyl 3-(chloromethyl)-5-fluorobenzoate

Cat. No.: B2366952
CAS No.: 1338563-83-9
M. Wt: 202.61
InChI Key: CQISVNDACOQIQO-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a chloromethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-5-fluorobenzoate typically involves the chloromethylation of methyl 5-fluorobenzoate. This can be achieved through the reaction of methyl 5-fluorobenzoate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products can include alcohols or hydrocarbons, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, including polymers and resins, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-fluorobenzoate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)-5-fluorobenzoate
  • Methyl 3-(iodomethyl)-5-fluorobenzoate
  • Methyl 3-(chloromethyl)-4-fluorobenzoate

Uniqueness

Methyl 3-(chloromethyl)-5-fluorobenzoate is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. The position of the substituents on the benzene ring also plays a crucial role in determining the compound’s chemical behavior and applications.

Properties

IUPAC Name

methyl 3-(chloromethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISVNDACOQIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338563-83-9
Record name methyl 3-(chloromethyl)-5-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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